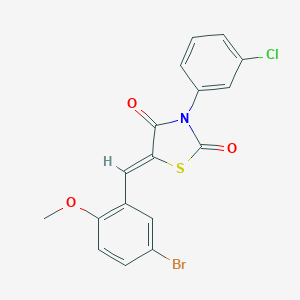
5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione, commonly known as Bromo-2-methoxybenzylidene rhodanine (BMBR), is a thiazolidinedione derivative that has gained attention in recent years due to its potential applications in scientific research. BMBR has been found to exhibit various biological activities, including anticancer, antiviral, and antifungal properties.
作用機序
The mechanism of action of 5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and physiological effects:
5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has been found to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis, or programmed cell death, in cancer cells. 5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has also been found to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. Additionally, 5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the replication of HIV and HSV by inhibiting viral enzymes.
実験室実験の利点と制限
5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has also been found to exhibit low toxicity, making it a safe compound to work with. However, one limitation of 5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione is its poor solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research and development of 5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the exploration of the anticancer activity of 5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione in vivo, using animal models. Additionally, further studies are needed to elucidate the mechanism of action of 5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione and its potential applications in other areas of scientific research, such as antifungal and antiviral therapies.
合成法
The synthesis of 5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione involves the reaction of 5-bromo-2-methoxybenzaldehyde and 3-chlorophenyl rhodanine in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The reaction proceeds via an aldol condensation reaction, followed by cyclization to form the thiazolidinedione ring. The final product is obtained after purification by column chromatography.
科学的研究の応用
5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has been found to exhibit promising biological activities, making it a potential candidate for scientific research. It has been reported to possess anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer. 5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has also been found to exhibit antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). Additionally, 5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has shown antifungal activity against Candida albicans.
特性
製品名 |
5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C17H11BrClNO3S |
分子量 |
424.7 g/mol |
IUPAC名 |
(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H11BrClNO3S/c1-23-14-6-5-11(18)7-10(14)8-15-16(21)20(17(22)24-15)13-4-2-3-12(19)9-13/h2-9H,1H3/b15-8- |
InChIキー |
OANUGBSRXIHZQZ-NVNXTCNLSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)Br)/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl |
SMILES |
COC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl |
正規SMILES |
COC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301101.png)
![(2E,5Z)-2-[(4-ethoxyphenyl)imino]-3-ethyl-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B301102.png)
![5-(4-Ethoxy-3-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301103.png)
![(2E,5Z)-5-(2,4-dimethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301104.png)
![ethyl 4-[(5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B301105.png)
![ethyl 4-[(5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B301108.png)
![5-(3-Chloro-5-ethoxy-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301110.png)
![3-(4-chlorophenyl)-5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301115.png)
![3-(4-chlorophenyl)-5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301118.png)
![3-(4-chlorophenyl)-5-[(1-{4-nitro-2-methylphenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B301119.png)
![3-(4-chlorophenyl)-5-[(1-{3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B301121.png)


![(4-Bromo-2-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B301124.png)